molecular formula C14H13F3N2O B2605157 N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide CAS No. 2411310-23-9

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide

Cat. No. B2605157
CAS RN: 2411310-23-9
M. Wt: 282.266
InChI Key: JTMCGOMCBGJZRL-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide, also known as CTMP, is a synthetic compound that has gained attention in scientific research due to its potential as a drug candidate. This compound belongs to the family of amides and has a molecular weight of 311.32 g/mol. CTMP has been shown to have a variety of effects on the body, including potential anti-cancer properties and as a possible treatment for neurological disorders.

Mechanism Of Action

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide works by inhibiting the activity of certain enzymes in the body, specifically those involved in the growth and proliferation of cancer cells. Additionally, N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide may have an effect on the levels of certain neurotransmitters in the brain, which could potentially be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects on the body. In addition to its potential anti-cancer and neurological effects, N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide has been shown to have an effect on the levels of certain hormones in the body, including testosterone and estrogen. Additionally, N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide may have an effect on the levels of certain neurotransmitters in the brain, which could potentially be beneficial in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide in lab experiments is its potential as a drug candidate for the treatment of cancer and neurological disorders. Additionally, N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide in lab experiments is the potential for toxicity and adverse effects on the body, which must be carefully monitored.

Future Directions

There are several future directions for research on N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide. One area of research is its potential as a treatment for other types of cancer, including breast and lung cancer. Additionally, research is needed to determine the optimal dosage and administration of N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide for the treatment of neurological disorders. Finally, further research is needed to determine the long-term effects of N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide on the body and its potential for toxicity.
In conclusion, N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide is a synthetic compound that has gained attention in scientific research for its potential as a drug candidate. Its potential anti-cancer and neurological effects have been extensively studied, and it has shown promise as a possible treatment for these conditions. However, further research is needed to determine its optimal dosage and administration, as well as its long-term effects on the body.

Synthesis Methods

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate, followed by the reaction of the resulting compound with propargyl bromide. Other methods include the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile, followed by the reaction of the resulting compound with propargyl bromide.

Scientific Research Applications

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide has been studied extensively in scientific research for its potential use as a drug candidate. One area of research is its potential as a treatment for cancer. Studies have shown that N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide may have anti-cancer properties by inhibiting the growth of cancer cells. Additionally, N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide has been studied as a possible treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-3-13(20)19(10(2)8-18)9-11-5-4-6-12(7-11)14(15,16)17/h3-7,10H,1,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMCGOMCBGJZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide

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